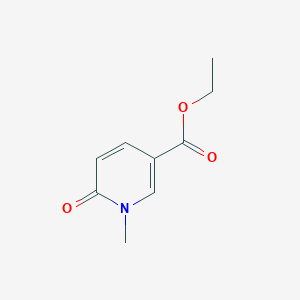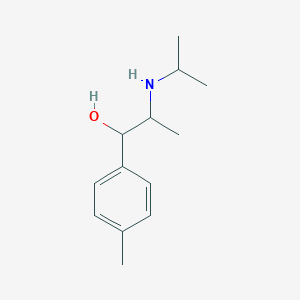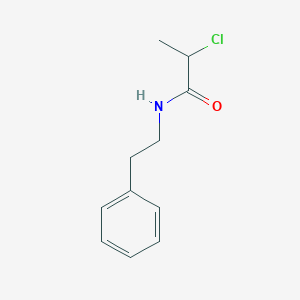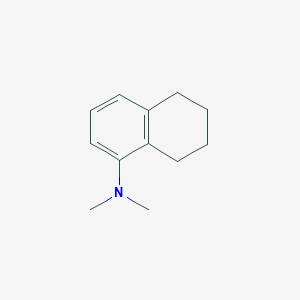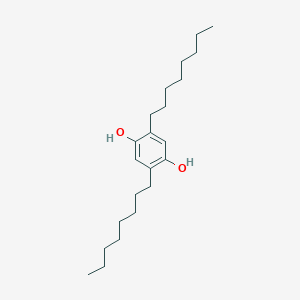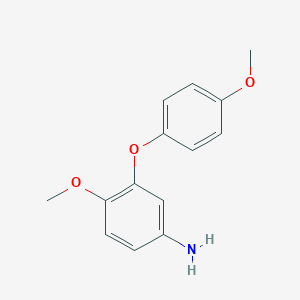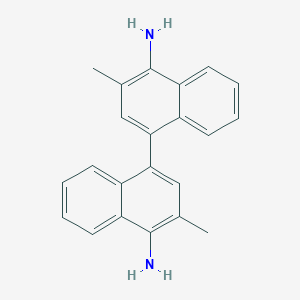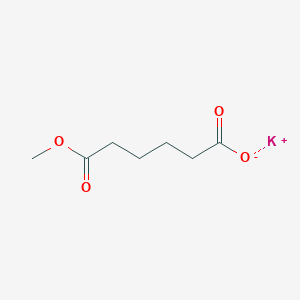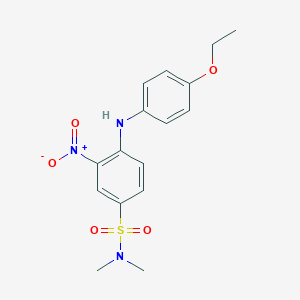
Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EDAFOS and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of EDAFOS is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in bacterial and fungal cells, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
EDAFOS has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. However, studies have shown that it can cause mild irritation to the skin and eyes, and may be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EDAFOS is its versatility. It can be used in a wide range of laboratory experiments and has potential applications in various fields. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on EDAFOS. One area of interest is its potential use in the development of new antibiotics and antifungal agents. Another area of interest is its potential use in the development of new herbicides and insecticides for crop protection. Additionally, further research is needed to fully understand the mechanism of action of EDAFOS and its potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
EDAFOS has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EDAFOS has been shown to exhibit antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, EDAFOS has been studied for its potential use as a herbicide and insecticide. It has been shown to be effective against a wide range of pests and weeds, making it a promising candidate for use in crop protection.
In materials science, EDAFOS has been studied for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its unique chemical structure and properties make it a promising candidate for use in these applications.
Eigenschaften
CAS-Nummer |
12223-97-1 |
|---|---|
Molekularformel |
C16H19N3O5S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
SIFKXZAVMBSRMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Andere CAS-Nummern |
67338-59-4 12223-97-1 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
C.I. Disperse Yellow 86 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

